2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt
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Overview
Description
2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes an amino group and a biphenyl moiety, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt typically involves the reaction of 2-phenylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in assays to understand its effects on biological systems.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It is being investigated for its ability to interact with specific molecular targets in the body, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Amino-1-(2-phenylphenyl)ethan-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
2-Amino-2-(2-phenylphenyl)ethan-1-ol: Another similar compound with a different substitution pattern on the ethan-1-ol backbone.
Uniqueness: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-amino-1-(2-phenylphenyl)ethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.C2HF3O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11;3-2(4,5)1(6)7/h1-9H,10,15H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNDZXAYGGQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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